molecular formula C8H8F2N2O4 B14136656 Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate

Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate

Cat. No.: B14136656
M. Wt: 234.16 g/mol
InChI Key: PHGFCPWCFXIVNS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely studied due to their biological significance and applications in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The product, ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, can then be further reacted with various amines to yield different derivatives .

Chemical Reactions Analysis

Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoroacetate, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O4/c1-2-16-6(14)8(9,10)4-3-11-7(15)12-5(4)13/h3H,2H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGFCPWCFXIVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CNC(=O)NC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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